molecular formula C10H15NO B1623958 [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime CAS No. 2051-55-0

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime

Cat. No. B1623958
CAS RN: 2051-55-0
M. Wt: 165.23 g/mol
InChI Key: JOAADLZWSUDMHZ-BLUPIXKYSA-N
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Description

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.2322 . It is also known by its CAS Registry Number, 2051-55-0 .


Molecular Structure Analysis

The molecular structure of [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen and oxygen atom each .


Physical And Chemical Properties Analysis

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime has a boiling point of 279ºC at 760mmHg . The compound undergoes phase changes at certain temperatures. It has a fusion temperature of 365.10 K and an enthalpy of sublimation of 102 ± 5 kJ/mol at 334 K . The enthalpy of fusion is 17.020 kJ/mol at 365.1 K .

Scientific Research Applications

Synthesis and Catalysis

  • Oximes, including variants similar to S-(E)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime, are essential in the synthesis of various compounds. For instance, oximes are crucial for producing ε-caprolactam, a monomer used in the nylon-6 industry. The research by Lorenzo, Romero, and Santos (2016) explored the oximation of cyclohexanone with hydroxylammonium sulfate, focusing on the effects of pH, reagent concentration, and temperature on the reaction rate, providing insights into the optimization of such processes (Lorenzo, Romero, & Santos, 2016).

Structural Analysis

  • The study of the structure of salts of β-dione dioximes, including those related to the target compound, reveals insights into the enamine forms of oximes and their structural characteristics. Iwakura, Uno, and Haga (1970) performed an analysis that suggested the enamine structure based on NMR and IR spectra (Iwakura, Uno, & Haga, 1970).

Chemical Reactions and Properties

  • Oximes undergo various chemical transformations, such as the Beckmann rearrangement, which is a pathway to industrially significant compounds like ε-caprolactam. Research on regioselective synthesis of E-oximes catalyzed by ferric chloride under solvent-free conditions by Eshghi and Hassankhani (2005) contributes to the understanding of oxime chemistry, highlighting efficient methods for oxime synthesis and isomer separation (Eshghi & Hassankhani, 2005).

Advanced Materials and Applications

  • The nucleophilicity of oximes, including studies on their addition to nitrilium closo-decaborate clusters, illustrates their reactivity and potential in synthesizing novel organometallic compounds. Bolotin et al. (2016) explored the reactivity of various oximes with nitrilium closo-decaborate clusters, providing valuable data on the kinetics and mechanisms of these reactions (Bolotin et al., 2016).

Molecular Structure and Conformation

  • The study on the conformational aspects of cyclohexanone oxime derivatives, such as S-(E)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime, contributes to understanding the structural preferences and stability of these compounds. For example, research on 3-hydroxyimino-1-methyl-5-phenylcyclohexane-1-carbonitrile by Thiruvalluvar et al. (2007) sheds light on the chair conformation of the cyclohexane ring and the orientation of substituents, which are stabilized by intermolecular and intramolecular interactions (Thiruvalluvar et al., 2007).

properties

IUPAC Name

(NE)-N-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/b11-10+/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAADLZWSUDMHZ-YHTNPHCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=NO)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC[C@@H](C/C1=N\O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165433
Record name 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, [S-(E)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime

CAS RN

2051-55-0
Record name 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, [S-(E)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, oxime, [S-(E)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.477
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
Reactant of Route 2
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
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[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
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[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
Reactant of Route 5
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
Reactant of Route 6
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime

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